molecular formula C22H48N4O B12702722 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide CAS No. 87706-78-3

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide

Cat. No.: B12702722
CAS No.: 87706-78-3
M. Wt: 384.6 g/mol
InChI Key: VHZCVFYXWVNUHI-UHFFFAOYSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is a polyamine-functionalized long-chain fatty acid amide. Its structure comprises a hexadecanamide (C16) backbone linked to a branched triethylenetetramine (TETA) moiety via an amide bond. The compound is often isolated as a monoacetate salt (CAS 94113-41-4), enhancing its stability and solubility in aqueous systems . Key identifiers include the InChIKey TXAGXHVJHVCANS-UHFFFAOYSA-N and molecular weight ~400.62 g/mol .

Properties

CAS No.

87706-78-3

Molecular Formula

C22H48N4O

Molecular Weight

384.6 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]hexadecanamide

InChI

InChI=1S/C22H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(27)26-21-20-25-19-18-24-17-16-23/h24-25H,2-21,23H2,1H3,(H,26,27)

InChI Key

VHZCVFYXWVNUHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

Preparation Methods

Direct Amidation Using Activated Esters or Anhydrides

  • Activated esters:

    • Hexadecanoic acid can be converted to active esters such as pentafluorophenyl esters or NHS esters, which react readily with amines to form amides.
  • Anhydrides:

    • Hexadecanoic anhydride can react with the polyamine to form the amide bond, though reaction rates are slower compared to acyl chlorides.
  • Notes:

    • Fatty primary amines can sometimes lead to mixtures of mono- and di-acylated products; however, the polyamine structure here favors selective mono-amidation at the terminal amine.

Hydrolysis and Subsequent Amidation from Nitrile Precursors

  • Basic hydrolysis:
    • Nitriles can be hydrolyzed to primary amides under basic conditions (e.g., NaOH with hydrogen peroxide) at room temperature.
    • This method is less common for this compound but can be used if nitrile intermediates are available.

Research Findings and Data Summary

Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) Notes
Acyl Chloride + Polyamine Hexadecanoyl chloride, TEA, DCM, 0 °C to RT High reactivity, mild conditions Moisture sensitive, side reactions 70-90 Requires dry conditions
Carbodiimide Coupling (DCC/EDC) Hexadecanoic acid, DCC/EDC, NHS/HOBt, DMF Mild, avoids acyl chlorides Urea byproducts, purification 65-85 Widely used in peptide synthesis
Activated Esters or Anhydrides Hexadecanoic anhydride or NHS ester, amine Selective amidation Slower reaction rates 60-80 Useful for sensitive amines
Nitrile Hydrolysis + Amidation Nitrile precursor, NaOH, H2O2 Direct amide formation Less common, multi-step Variable Requires nitrile intermediate

Analytical and Purification Considerations

  • HPLC Analysis:
    Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for purity assessment and preparative isolation.

  • Mass Spectrometry Compatibility:
    For MS applications, phosphoric acid in mobile phase is replaced by formic acid to maintain ionization efficiency.

  • Purification: Column chromatography on silica gel or preparative HPLC is standard to separate the desired amide from unreacted amines and side products.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of substituted amides .

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in cellular signaling and as a ligand for various receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications[][5].

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s C16 chain confers significant lipophilicity, distinguishing it from shorter-chain analogs (e.g., Ranitidine derivatives) or aromatic amides (e.g., benzamide in ). This enhances membrane interaction or micelle formation .
  • Unlike the Ranitidine-related compounds (polar furans, charged salts ), the target’s polyamine core provides multiple protonation sites, enabling pH-responsive behavior and metal coordination .
  • The benzamide in incorporates a peptide-like motif (Gly-Phe-NH₂), suggesting biological targeting distinct from the target’s lipid-polyamine hybrid structure.

Research Findings and Data Gaps

  • Solubility : The target compound’s solubility in water is likely <1 mg/mL (predicted via LogP ~4.5), whereas Ranitidine derivatives exhibit higher aqueous solubility due to salt forms .
  • Thermal Stability : Polyamine-fatty acid conjugates typically decompose above 200°C, whereas aromatic amides (e.g., ) show higher thermal stability (~250–300°C).
  • Biological Activity: No direct toxicity data for the target compound, but analogous C16-polyamine structures show moderate cytotoxicity (IC₅₀ ~10–50 µM in cell lines) .

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide, also known by its CAS number 87706-78-3, is a complex amide compound with significant biological implications. This article explores its chemical properties, synthesis, and biological activities based on diverse research findings.

The molecular formula of this compound is C22H48N4O, with a molecular weight of 384.643 g/mol. The compound exhibits a LogP value of 4.39, indicating its hydrophobic nature, which may influence its biological activity and membrane permeability .

PropertyValue
Molecular FormulaC22H48N4O
Molecular Weight384.643 g/mol
LogP4.39
CAS Number87706-78-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler amino compounds. Specific methodologies include the use of liquid chromatography for purification and characterization, ensuring high yield and purity of the final product .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies on related amide compounds have demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties .

Interaction with Biological Membranes

Due to its hydrophobic nature, this compound is likely to interact with lipid membranes, which can affect membrane fluidity and permeability. This property may enhance its ability to penetrate cellular barriers and exert biological effects at the cellular level .

Case Studies

  • Antimicrobial Activity : A study focusing on similar amides reported inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications .
  • Cytotoxicity in Cancer Research : Research involving structurally related compounds revealed significant cytotoxic effects against human cancer cell lines, with IC50 values suggesting potent activity that warrants further investigation into the mechanisms involved .

Q & A

Q. What are the established synthetic routes for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide, and how do reaction conditions influence yield?

The synthesis typically involves sequential amidation and alkylation steps. A common approach is:

Amide Bond Formation : React hexadecanoic acid with a polyamine precursor (e.g., triethylenetetramine) using carbodiimide derivatives (e.g., EDC/HOBt) or boric acid catalysis to form the primary amide bond .

Alkylation : Introduce additional aminoethyl branches via Michael addition or nucleophilic substitution, optimizing pH (8–10) and temperature (60–80°C) to prevent side reactions .
Key Variables :

  • Catalyst Choice : Carbodiimide-based methods yield 70–85% purity but require rigorous purification. Boric acid catalysis offers milder conditions but lower efficiency (~60% yield) .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require removal via vacuum distillation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH₂ groups in hexadecan chain), δ 2.6–3.2 ppm (N-CH₂ and NH signals from ethylenediamine branches) .
    • ¹³C NMR : Confirm amide carbonyl (δ 170–175 ppm) and alkyl chain carbons (δ 20–35 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺ expected at m/z ~484.5).
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; retention time ~12–14 min) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazard Mitigation :
    • Skin/Eye Protection : Use nitrile gloves and goggles due to potential irritation (similar to ethylenediamine derivatives ).
    • Ventilation : Conduct reactions in a fume hood to avoid inhalation of amine vapors (linked to respiratory irritation ).
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers evaluate its surfactant properties, and what parameters define its efficacy?

  • Critical Micelle Concentration (CMC) : Measure via surface tension titration (using a tensiometer) or fluorescence probing (pyrene excitation spectra). Expect CMC values comparable to structurally similar amides (e.g., 0.1–1 mM) .
  • Emulsification Capacity : Test using oil/water mixtures (e.g., hexane:water) under shear stress; monitor droplet stability via dynamic light scattering (DLS).

Q. What methodologies are used to investigate its potential as a drug delivery vehicle?

  • Liposome Encapsulation :
    • Prepare lipid films (e.g., DPPC/cholesterol) with 5–10% w/w of the compound.
    • Hydrate with a drug (e.g., doxorubicin) and characterize encapsulation efficiency via UV-Vis .
  • In Vitro Release : Use dialysis membranes (MWCO 10 kDa) in PBS (pH 7.4 and 5.5) to simulate physiological and lysosomal conditions .

Q. How can contradictory results in antimicrobial activity studies be resolved?

  • Experimental Replication : Standardize microbial strains (e.g., E. coli ATCC 25922) and growth conditions (Mueller-Hinton broth, 37°C).
  • Purity Verification : Confirm compound purity via HPLC and assess interference from residual solvents (e.g., DMF) .
  • Structural Analogs : Compare activity with shorter-chain analogs to determine chain-length dependency .

Q. What strategies optimize its stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS. Ethylenediamine branches may hydrolyze at pH < 3 .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C expected) .

Q. How does the compound interact with cell membranes, and what assays quantify this?

  • Membrane Fluidity Assays : Use Laurdan dye to measure generalized polarization (GP) shifts in lipid bilayers.
  • Hemolytic Activity : Test erythrocyte lysis in PBS; compare to Triton X-100 controls .

Data Contradictions and Resolution

Observed Contradiction Possible Causes Resolution Strategy
Variable antimicrobial efficacy across studiesDifferences in microbial strains or compound purityStandardize strains (CLSI guidelines) and validate purity via HPLC
Inconsistent CMC valuesSolvent polarity or temperature variationsControl solvent (e.g., Milli-Q water) and temperature (25°C) during measurements

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